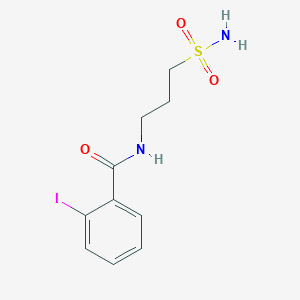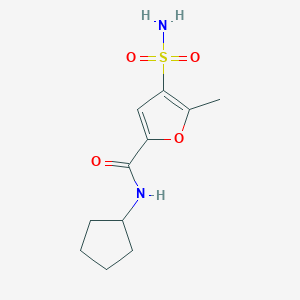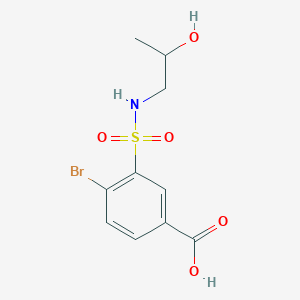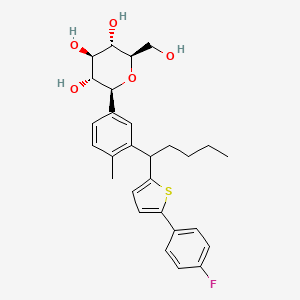![molecular formula C12H7I2NO2 B14899731 (E)-7-Iodo-3-(iodomethylene)-3,4-dihydro-1H-[1,4]oxazepino[6,5,4-hi]indol-1-one](/img/structure/B14899731.png)
(E)-7-Iodo-3-(iodomethylene)-3,4-dihydro-1H-[1,4]oxazepino[6,5,4-hi]indol-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-7-Iodo-3-(iodomethylene)-3,4-dihydro-1H-[1,4]oxazepino[6,5,4-hi]indol-1-one is a complex organic compound with a unique structure that includes both iodine and oxazepine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-7-Iodo-3-(iodomethylene)-3,4-dihydro-1H-[1,4]oxazepino[6,5,4-hi]indol-1-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other methods that construct the indole ring.
Introduction of the Oxazepine Ring: This step involves the formation of the oxazepine ring, which can be done through cyclization reactions.
Iodination: The final steps involve the introduction of iodine atoms at specific positions on the molecule. This can be done using reagents like iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors and automated synthesis techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(E)-7-Iodo-3-(iodomethylene)-3,4-dihydro-1H-[1,4]oxazepino[6,5,4-hi]indol-1-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Cyclization and Rearrangement: The oxazepine ring can participate in cyclization or rearrangement reactions to form new ring structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield azido or thiocyanato derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.
Scientific Research Applications
Chemistry
In chemistry, (E)-7-Iodo-3-(iodomethylene)-3,4-dihydro-1H-[1,4]oxazepino[6,5,4-hi]indol-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its iodine atoms make it suitable for use in radiolabeling studies.
Medicine
In medicinal chemistry, this compound has potential as a lead compound for the development of new drugs. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug discovery.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (E)-7-Iodo-3-(iodomethylene)-3,4-dihydro-1H-[1,4]oxazepino[6,5,4-hi]indol-1-one involves its interaction with specific molecular targets. The iodine atoms can form halogen bonds with biological macromolecules, influencing their structure and function. The oxazepine ring can interact with enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
7-Iodoindole: A simpler compound with a single iodine atom on the indole ring.
Oxazepine Derivatives: Compounds with similar oxazepine rings but different substituents.
Iodomethylene Compounds: Compounds with iodomethylene groups attached to various core structures.
Uniqueness
(E)-7-Iodo-3-(iodomethylene)-3,4-dihydro-1H-[1,4]oxazepino[6,5,4-hi]indol-1-one is unique due to the combination of its indole, oxazepine, and iodomethylene moieties. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C12H7I2NO2 |
|---|---|
Molecular Weight |
451.00 g/mol |
IUPAC Name |
(11E)-3-iodo-11-(iodomethylidene)-10-oxa-1-azatricyclo[6.4.1.04,13]trideca-2,4(13),5,7-tetraen-9-one |
InChI |
InChI=1S/C12H7I2NO2/c13-4-7-5-15-6-10(14)8-2-1-3-9(11(8)15)12(16)17-7/h1-4,6H,5H2/b7-4+ |
InChI Key |
ZUGZUFQIQUKPQT-QPJJXVBHSA-N |
Isomeric SMILES |
C1/C(=C\I)/OC(=O)C2=CC=CC3=C2N1C=C3I |
Canonical SMILES |
C1C(=CI)OC(=O)C2=CC=CC3=C2N1C=C3I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-dimethyl-4-[4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepin-2-yl]aniline](/img/structure/B14899657.png)



![3-[(E)-3-(3,4-Dimethoxy-phenyl)-acryloylamino]-1H-indole-2-carboxylic acid](/img/structure/B14899686.png)





![4-Chloro-2-methylbenzo[g]quinoline](/img/structure/B14899724.png)

![4-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethoxy]-3-ethoxybenzaldehyde](/img/structure/B14899745.png)

